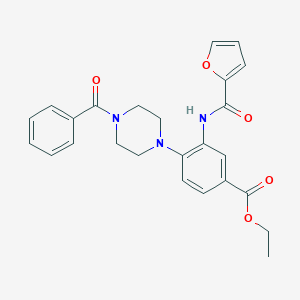
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is a complex organic compound that features a combination of benzoyl, piperazine, furan, and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzoylpiperazine and furan-2-carbonyl chloride. These intermediates are then reacted with ethyl 3-aminobenzoate under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-benzylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate
- Ethyl 4-(4-phenylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is unique due to the specific combination of functional groups and the resulting structural properties
Propriétés
Formule moléculaire |
C25H25N3O5 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H25N3O5/c1-2-32-25(31)19-10-11-21(20(17-19)26-23(29)22-9-6-16-33-22)27-12-14-28(15-13-27)24(30)18-7-4-3-5-8-18/h3-11,16-17H,2,12-15H2,1H3,(H,26,29) |
Clé InChI |
RESXEJDJNAZXQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250831.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B250832.png)
![3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250833.png)
![Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250834.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B250840.png)
![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B250846.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B250851.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
